

# characterization Dorzolamide nanovesicles

## particle size zeta potential

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### Compound Focus: Dorzolamide Hydrochloride

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## Characterization Data for Dorzolamide Nanovesicles

The tables below summarize the typical characterization data for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE) reported for different types of Dorzolamide-loaded nanovesicles.

**Table 1: Physicochemical Characterization of Dorzolamide Nanovesicles**

Nanovesicle Type	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (EE%)	Citation
<b>Cubosomes</b> (Dorzolamide & Timolol)	143.5 ± 2.3	0.164 ± 0.014	-26.3 ± 1.7	Dorzolamide: 84.5 ± 2.1	[1]
<b>Niosomes</b> (Span 60, passive load)	~150 - 800 (size tunable)	Information not specified	Information not specified	Up to 23.5% (dependent on L/D ratio)	[2]
<b>Niosomes</b> (Span 60, remote load)	Information not specified	Information not specified	Information not specified	Highest with 50% cholesterol	[2]

Nanovesicle Type	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (EE%)	Citation
Proniosomes (Terconazole, reference)	247.9 ± 0.42	Information not specified	-43.42 ± 0.85	89.51 ± 0.94	[3]

Table 2: Key Formulation Variables and Their Impact on Characterization

Variable	Impact on Encapsulation Efficiency (EE)	Impact on Particle Size & Stability	Citation
Cholesterol Percentage	EE increased remarkably with higher cholesterol (e.g., up to 50%)	Information not specified	[2]
Total Lipid Concentration	EE increased with higher total lipid concentration	Information not specified	[2]
Drug Loading Method	Remote loading (phosphate gradient) showed higher efficacy than passive loading	Information not specified	[2]
Surfactant (TPGS)	Incorporation led to a decrease in EE	Resulted in a retarded drug release rate	[2]

## Detailed Experimental Protocols

Here are the detailed methodologies for preparing and characterizing nanovesicles, based on the research analyzed.

### Protocol: Preparation of Niosomes via Thin-Film Hydration

This protocol is adapted from the study on Dorzolamide-loaded niosomes [2].

- **Materials:**
  - **Nonionic Surfactant:** Span 60.
  - **Lipid Components:** Cholesterol.
  - **Solvent:** Chloroform.
  - **Aqueous Phase:** Phosphate Buffer Saline (PBS), pre-heated to 65°C.
- **Method:**
  - **Thin Film Formation:** Accurately weigh Span 60 and cholesterol (optimized ratio includes 50% cholesterol) and dissolve in 5 mL chloroform in a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator at 65°C for at least 2 hours to form a thin, dry lipid film on the inner wall of the flask.
  - **Hydration & Drug Loading (Passive):** Hydrate the dried lipid film with a pre-heated (65°C) PBS solution containing Dorzolamide. Maintain the mixture at 65°C for 1.5 hours with continuous rotation.
  - **Size Reduction:** Sonicate the resulting niosomal suspension in a bath sonicator to reduce vesicle size.
  - **Annealing & Stabilization:** Allow the sonicated suspension to stabilize at room temperature for 1 hour, then refrigerate overnight at 4°C to mature the niosomes.

## Protocol: Preparation of Cubosomes via Melt Dispersion

This protocol is adapted from the study on Dorzolamide/Timolol cubosomes [1].

- **Materials:**
  - **Lipid:** Glycerol monooleate (GMO).
  - **Stabilizer:** Poloxamer 407 (Pluronic F127).
  - **Aqueous Phase:** Deionized distilled water.
- **Method:**
  - **Lipid Phase Preparation:** Mix GMO and Poloxamer 407 in a beaker.
  - **Dispersion:** Heat the mixture to 60°C until a homogeneous melt is formed. While stirring, add deionized water dropwise to the molten lipid phase to form a cubosomal dispersion.
  - **Homogenization:** Subject the coarse dispersion to probe sonication for 5 minutes to obtain a homogenous, nano-sized dispersion.

## Protocol: Characterization of Particle Size, PDI, and Zeta Potential

This is a general protocol applicable to all nanovesicle dispersions [2] [1] [3].

- **Instrument:** Dynamic Light Scattering (DLS) / Zeta sizer.
- **Sample Preparation:** Dilute the nanovesicle dispersion appropriately with the same aqueous phase (e.g., distilled water or buffer) to obtain a faintly turbid solution, ensuring the instrument's intensity count is within the optimal range.
- **Measurement:**
  - Transfer the diluted sample into a disposable sizing cuvette.
  - Measure the particle size and PDI at a fixed temperature (e.g., 25°C). The reported particle size for cubosomes was 143.5 nm with a PDI of 0.164, indicating a monodisperse population [1].
  - For zeta potential, transfer the sample into a dedicated folded capillary cell. The measured zeta potential for cubosomes was -26.3 mV, which indicates good physical stability [1].

## Protocol: Determining Encapsulation Efficiency (EE%)

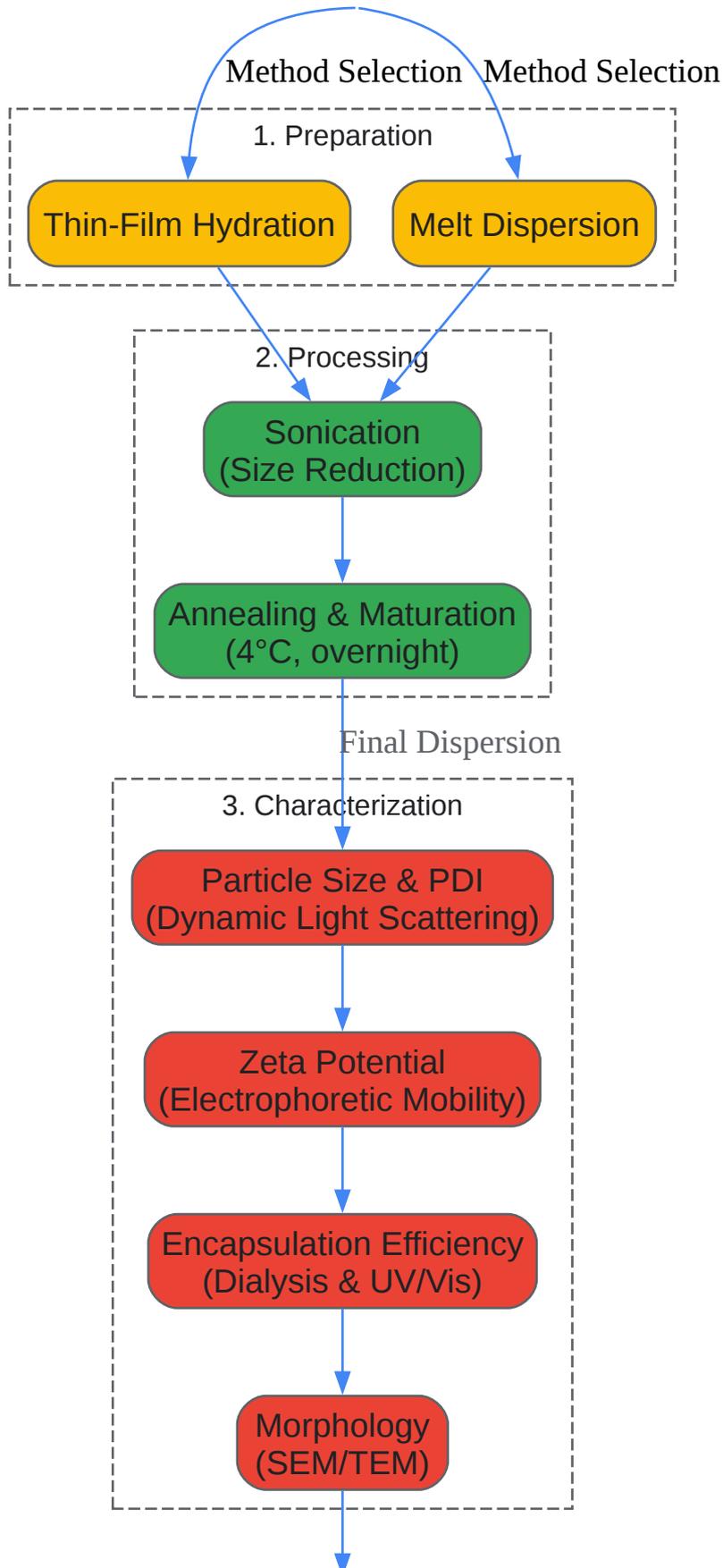
This protocol is based on the niosomes study [2].

- **Separation of Unencapsulated Drug:** Place the niosomal suspension in a dialysis bag (Molecular Weight Cut-Off 12,000 Da). Dialyze against a large volume of PBS (pH 7.4) at 4°C for 1 hour with constant stirring to remove free, unencapsulated Dorzolamide.
- **Vesicle Digestion and Analysis:**
  - Add 2-propanol to the dialyzed niosomal suspension to dissolve the vesicles and release the encapsulated drug.
  - Sonicate the solution for 10 minutes.
  - Analyze the drug concentration using UV spectrophotometry at 254 nm.
- **Calculation:**  $EE (\%) = (\text{Amount of drug encapsulated} / \text{Total amount of drug used}) \times 100$

## Experimental Workflow for Characterization

The diagram below outlines the key stages in the preparation and characterization of nanovesicles.

## Nanovesicle Preparation and Characterization Workflow



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## Discussion for Research Application

The characterization data confirms that nanotechnology can successfully address key challenges in ocular drug delivery. The small particle size (often <200 nm) and suitable surface charge (as indicated by zeta potential) are critical for enhancing corneal penetration and improving pre-corneal retention, thereby increasing the bioavailability of Dorzolamide [4] [1]. Furthermore, the high encapsulation efficiency achieved through optimized formulation variables, such as the remote loading method and cholesterol content, is essential for ensuring sufficient drug delivery and enabling sustained release, which can significantly improve patient compliance by reducing dosing frequency [4] [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies, please feel free to ask.

- Advances in **dorzolamide hydrochloride** delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. *Link to Springer* (2024).
- Dorzolamide Loaded Niosomal Vesicles: Comparison of Passive and Remote Loading Methods. *PMC* (2017).
- Investigating the efficacy of liquid crystal nano cubosomes containing dorzolamide and timolol for drug delivery to the cornea. *ScienceDirect* (2025).
- Exploring the potential of antifungal-loaded proniosomes to eradicate fungal keratitis. *PMC* (2025).

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## References

1. Investigating the efficacy of liquid crystal nano cubosomes ... [sciencedirect.com]
2. Dorzolamide Loaded Niosomal Vesicles: Comparison of ... [pmc.ncbi.nlm.nih.gov]
3. Exploring the potential of antifungal-loaded proniosomes to ... [pmc.ncbi.nlm.nih.gov]

4. Advances in dorzolamide hydrochloride delivery [link.springer.com]

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